Sligkv-NH2
Overview
Description
SLIGKV-NH2 is a protease-activated receptor 2 (PAR 2) agonist . It corresponds to the tethered ligand exposed by trypsin cleavage of PAR-2 . It is a potent mitogen for vascular smooth muscle cells and stimulates proliferation of growth-arrested cells .
Molecular Structure Analysis
SLIGKV-NH2 has a molecular weight of 614.78 and a formula of C28H54N8O7 . The peptide sequence is SLIGKV, with a modification of a C-terminal amide on Val-6 .Physical And Chemical Properties Analysis
SLIGKV-NH2 is soluble to 1 mg/ml in water . . It should be stored at -20°C .Scientific Research Applications
Dermatology
SLIGKV-NH2 has been used in the study of skin diseases, specifically those related to the epidermal permeability barrier .
Application
The peptide has been applied in the study of how allergens like Cry j1, a major pollen allergen of Cryptomeria japonica (Japanese cedar), affect the skin’s barrier recovery .
Method of Application
In the study, SLIGKV-NH2 was applied to cultured human keratinocytes. The researchers also used knock-down of protease-activated receptor 1 (PAR-1) and protease-activated receptor 2 (PAR-2) to study the effects of Cry j1 .
Results
The study found that application of SLIGKV-NH2 could prevent the increase of protease activity and reduce the delay of barrier recovery induced by Cry j1 .
Pharmacology
SLIGKV-NH2 is known to be a protease-activated receptor 2 (PAR 2) agonist .
Application
As a PAR 2 agonist, SLIGKV-NH2 can be used to investigate receptor function .
Method of Application
The specific methods of application can vary depending on the experiment, but it generally involves applying the peptide to cells in a controlled laboratory setting .
Results
The results of these experiments can provide valuable insights into the function of PAR 2 receptors .
Pulmonology
SLIGKV-NH2 has been used in the study of respiratory diseases .
Application
The peptide has been applied in the study of mucin secretion by human bronchial epithelial cells .
Method of Application
In the study, SLIGKV-NH2 was applied to human bronchial epithelial cells in vitro .
Results
The study reported that SLIGKV-NH2, by inducing the expression of PAR2, could slightly enhance mucin secretion by human bronchial epithelial cells .
Allergology
SLIGKV-NH2 has been used in the study of allergenic reactions, specifically those related to the cedar pollen allergen, Cry j1 .
Application
The peptide has been applied in the study of how allergens like Cry j1 affect the skin’s barrier recovery .
Method of Application
In the study, SLIGKV-NH2 was applied to cultured human keratinocytes. The researchers also used knock-down of protease-activated receptor 1 (PAR-1) and protease-activated receptor 2 (PAR-2) to study the effects of Cry j1 .
Results
The study found that application of SLIGKV-NH2 could prevent the increase of protease activity and reduce the delay of barrier recovery induced by Cry j1 .
Structural Biology
SLIGKV-NH2 has been used in the structural characterization of agonist binding to Protease-Activated Receptor 2 (PAR2) .
Application
The peptide has been applied in the study of the binding mode of agonists related to the endogenous ligand .
Method of Application
The study involved iterative combinations of receptor mutagenesis, agonist ligand modifications, and data-driven structural modeling .
Results
The study identified a conserved binding mode for agonists related to the endogenous ligand that was consistent with the experimental data and allowed synthesis of a novel peptide (1-benzyl-1H[1,2,3]triazole-4-yl-LIGKV) with functional potency higher than that of SLIGKV .
Immunology
SLIGKV-NH2 has been used in the study of immune responses, specifically those related to neutrophil activation .
Application
The peptide has been applied in the study of lactoferrin and IL-8 secretion from human neutrophils .
Method of Application
In the study, SLIGKV-NH2 was applied to human neutrophils in vitro .
Results
The study reported that SLIGKV-NH2 stimulates lactoferrin and IL-8 secretion from human neutrophils .
Oncology
SLIGKV-NH2 has been used in the study of cancer, specifically in relation to MAPK activation in MDA-231 cells .
Application
The peptide has been applied in the study of MAPK activation in MDA-231 cells, a breast cancer cell line .
Method of Application
In the study, MDA-231 cells were stimulated with SLIGKV-NH2 for 15 minutes .
Results
The study reported that SLIGKV-NH2 induces MAPK activation in MDA-231 cells via PAR2 activation .
properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDUIVVWDUEED-WAUHAFJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440595 | |
Record name | SLIGKV-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sligkv-NH2 | |
CAS RN |
190383-13-2 | |
Record name | SLIGKV-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.